![molecular formula C19H25NO B4931454 N-(2-phenylethyl)-1-adamantanecarboxamide](/img/structure/B4931454.png)
N-(2-phenylethyl)-1-adamantanecarboxamide
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Overview
Description
Scientific Research Applications
Organic Synthesis
Adamantane derivatives serve as building blocks in organic synthesis. Our compound plays a role in:
- Alkylation Reactions : Alkylation of adamantanes can lead to diverse products. For example, alkenes with electron-withdrawing groups can be efficiently alkylated using our compound as an alkylating agent .
Drug Design
Finally, let’s explore how our compound impacts drug discovery:
Weigel III, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10–36. DOI:10.1039/D1OB01916C
Mechanism of Action
Target of Action
Adamantanyl-N-(2-phenylethyl)carboxamide is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting a wide range of potential targets.
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
Given the compound’s adamantane structure, it may exhibit unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s adamantane structure suggests it may exhibit unique stability and reactivity characteristics .
properties
IUPAC Name |
N-(2-phenylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMGGDFBUATHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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